molecular formula C4H8ClN B14553024 2-Propen-1-amine, 2-chloro-N-methyl- CAS No. 61900-93-4

2-Propen-1-amine, 2-chloro-N-methyl-

Cat. No.: B14553024
CAS No.: 61900-93-4
M. Wt: 105.56 g/mol
InChI Key: MUDBBWMXLXNKTQ-UHFFFAOYSA-N
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Description

2-Propen-1-amine, 2-chloro-N-methyl- is an organic compound with the molecular formula C4H8ClN It is a derivative of propenamine, where the amine group is substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 2-chloro-N-methyl- typically involves the reaction of propenylamine with chlorinating agents. One common method is the reaction of N-methylpropenylamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom.

Industrial Production Methods

In industrial settings, the production of 2-Propen-1-amine, 2-chloro-N-methyl- may involve large-scale chlorination processes using chlorinating agents like phosphorus trichloride (PCl3) or sulfur dichloride (SCl2). These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, 2-chloro-N-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Addition: Electrophiles like hydrogen chloride (HCl) or bromine (Br2) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Products include N-methylpropenylamine and other substituted amines.

    Addition: Products include halogenated amines.

    Oxidation: Products include corresponding oxides.

    Reduction: Products include reduced amines.

Scientific Research Applications

2-Propen-1-amine, 2-chloro-N-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 2-chloro-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups influence its binding affinity and reactivity. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules and altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine, 2-methyl-: Similar structure but lacks the chlorine atom.

    N,N-Dimethylpropenylamine: Contains two methyl groups instead of one chlorine and one methyl group.

    Diallylamine: Contains two propenyl groups instead of one.

Uniqueness

2-Propen-1-amine, 2-chloro-N-methyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

61900-93-4

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

IUPAC Name

2-chloro-N-methylprop-2-en-1-amine

InChI

InChI=1S/C4H8ClN/c1-4(5)3-6-2/h6H,1,3H2,2H3

InChI Key

MUDBBWMXLXNKTQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=C)Cl

Origin of Product

United States

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